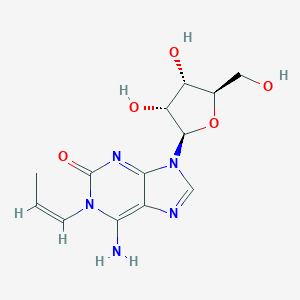
1-Allylisoguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allylisoguanosine is a nucleoside analog that has gained attention in recent years due to its potential applications in scientific research. This compound is a modified form of guanosine, which is a building block of RNA and DNA. The modification of guanosine to 1-allylisoguanosine alters its properties, making it a useful tool for investigating biological processes.
Mecanismo De Acción
The mechanism of action of 1-allylisoguanosine is based on its ability to mimic guanosine, which is a building block of RNA and DNA. When incorporated into RNA, 1-allylisoguanosine can alter the structure and function of RNA, leading to changes in gene expression and protein synthesis. Additionally, 1-allylisoguanosine has been shown to inhibit the activity of viral RNA polymerases, which are essential for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-allylisoguanosine depend on its concentration and the specific biological system in which it is used. At low concentrations, 1-allylisoguanosine can be incorporated into RNA without significantly affecting its structure or function. However, at higher concentrations, 1-allylisoguanosine can disrupt RNA structure and inhibit protein synthesis. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, which is likely due to its ability to inhibit viral RNA polymerases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allylisoguanosine in lab experiments is its ability to mimic guanosine, which is a building block of RNA and DNA. This allows researchers to investigate the effects of RNA modifications on biological processes. Additionally, 1-allylisoguanosine has been shown to have antiviral activity, making it a potential therapeutic agent. However, one limitation of using 1-allylisoguanosine is its potential toxicity at high concentrations, which can affect the viability of cells and organisms.
Direcciones Futuras
There are several future directions for the use of 1-allylisoguanosine in scientific research. One area of interest is the investigation of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer. Additionally, 1-allylisoguanosine could be used as a tool for investigating the role of RNA modifications in other biological processes, such as development and differentiation. Finally, further optimization of the synthesis method for 1-allylisoguanosine could lead to higher yields and purity of the compound, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 1-allylisoguanosine involves several steps, including the protection of the 2'- and 3'-hydroxyl groups of guanosine, allylation of the N7 position, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography. This synthesis method has been optimized over the years, resulting in high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-Allylisoguanosine has been used in various scientific research applications, including studies on RNA modification and translation, viral replication, and cancer biology. This compound has been shown to inhibit the activity of viral RNA polymerases, making it a potential antiviral agent. Additionally, 1-allylisoguanosine has been used to investigate the role of RNA modifications in cancer biology, as aberrant RNA modifications have been implicated in the development and progression of cancer.
Propiedades
Número CAS |
140156-26-9 |
|---|---|
Nombre del producto |
1-Allylisoguanosine |
Fórmula molecular |
C13H17N5O5 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]purin-2-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-17-10(14)7-11(16-13(17)22)18(5-15-7)12-9(21)8(20)6(4-19)23-12/h2-3,5-6,8-9,12,19-21H,4,14H2,1H3/b3-2-/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
GHRFOPVFWKOWEV-UEMXZQTKSA-N |
SMILES isomérico |
C/C=C\N1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
SMILES canónico |
CC=CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Sinónimos |
1-allylisoguanosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)




![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)







